molecular formula C16H12FNO4 B599295 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one CAS No. 1313739-02-4

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one

Cat. No. B599295
M. Wt: 301.273
InChI Key: CVRIRXXIRXCNJM-UHFFFAOYSA-N
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Description

“2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one” is a semi-synthetic derivative of quercetin . It was obtained via a single-step modification of the natural compound . The product was characterized by NMR, mass spectrometry, and HPLC .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one” was characterized by NMR, mass spectrometry, and HPLC . Preliminary molecular modeling studies suggest that this compound could efficiently interact with PDE5 .

Scientific Research Applications

Antitumor Applications

  • Quinolin-4-one derivatives, including structures similar to 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one, have been designed and synthesized as potential antitumor agents. Some of these compounds exhibited significant inhibitory activity against tumor cell lines and were evaluated in preclinical studies (Chou et al., 2010).

Influenza Inhibition

  • Derivatives of 3-hydroxyquinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds showed potent inhibitory effects, suggesting potential applications in antiviral therapy (Sagong et al., 2013).

Fluorescence Properties

  • Research on 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are structurally related to the queried compound, has been conducted to evaluate their fluorescence properties. These studies aimed to explore their potential use as molecular fluorescent probes (Motyka et al., 2011).

Antitubercular Potency

  • A library of substituted 4-hydroxyquinolin-2(1H)-ones, closely related to the queried compound, was designed and synthesized. Some derivatives showed significant inhibitory concentrations against Mycobacterium tuberculosis, indicating potential applications in antitubercular therapy (de Macedo et al., 2017).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-18-11-7-9(17)3-4-10(11)15(21)16(22)14(18)8-2-5-12(19)13(20)6-8/h2-7,19-20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRIRXXIRXCNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)C(=C1C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735082
Record name 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one

CAS RN

1313739-02-4
Record name 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313739-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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